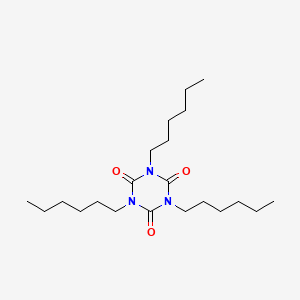![molecular formula C17H28O4 B14746741 (3S,5S)-[6]-Gingerdiol](/img/structure/B14746741.png)
(3S,5S)-[6]-Gingerdiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,5S)-6-Gingerdiol is a naturally occurring compound found in ginger. It is a type of diarylheptanoid, which are known for their diverse biological activities. This compound is particularly interesting due to its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-6-Gingerdiol typically involves the extraction from ginger rhizomes followed by purification processes. The synthetic route often includes steps such as hydrolysis and reduction. For instance, one common method involves the hydrolysis of gingerol to produce gingerdiol, followed by reduction to obtain (3S,5S)-6-Gingerdiol.
Industrial Production Methods
Industrial production of (3S,5S)-6-Gingerdiol involves large-scale extraction from ginger using solvents like ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify the compound. Advanced methods such as supercritical fluid extraction may also be employed to enhance yield and purity.
化学反应分析
Types of Reactions
(3S,5S)-6-Gingerdiol undergoes various chemical reactions, including:
Oxidation: This reaction can convert gingerdiol into gingerone or other oxidized derivatives.
Reduction: Reduction reactions can further modify the hydroxyl groups present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of gingerdiol, as well as substituted derivatives with altered biological activities.
科学研究应用
(3S,5S)-6-Gingerdiol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of diarylheptanoids.
Biology: Research has shown its potential in modulating biological pathways related to inflammation and oxidative stress.
Medicine: Due to its anti-inflammatory and antioxidant properties, it is being investigated for its potential in treating conditions like arthritis and cardiovascular diseases.
Industry: It is used in the formulation of dietary supplements and functional foods aimed at promoting health and wellness.
作用机制
The mechanism of action of (3S,5S)-6-Gingerdiol involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.
Antioxidant: It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
Molecular Targets: Key targets include NF-κB, a transcription factor involved in inflammation, and Nrf2, a regulator of antioxidant response.
相似化合物的比较
Similar Compounds
- 6-Gingerol : The precursor to (3S,5S)-6-Gingerdiol, known for its pungent taste and bioactive properties.
- 6-Shogaol : Another bioactive compound in ginger, with similar but more potent anti-inflammatory effects.
- 8-Gingerdiol : A related compound with a longer carbon chain, exhibiting similar biological activities.
Uniqueness
(3S,5S)-6-Gingerdiol is unique due to its specific stereochemistry, which influences its biological activity and potency. Its dual hydroxyl groups also contribute to its strong antioxidant properties, making it a valuable compound for therapeutic research.
属性
分子式 |
C17H28O4 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC 名称 |
(3S,5S)-1-(4-hydroxy-3-methoxyphenyl)decane-3,5-diol |
InChI |
InChI=1S/C17H28O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14-15,18-20H,3-7,9,12H2,1-2H3/t14-,15-/m0/s1 |
InChI 键 |
QYXKQNMJTHPKBP-GJZGRUSLSA-N |
手性 SMILES |
CCCCC[C@@H](C[C@H](CCC1=CC(=C(C=C1)O)OC)O)O |
规范 SMILES |
CCCCCC(CC(CCC1=CC(=C(C=C1)O)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


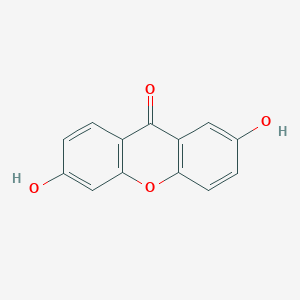
![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)
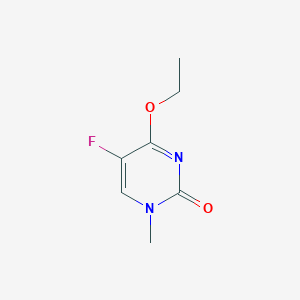

![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
amino}methyl)biphenyl-2-ol](/img/structure/B14746698.png)
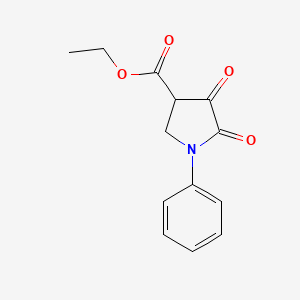
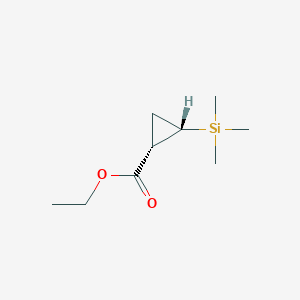
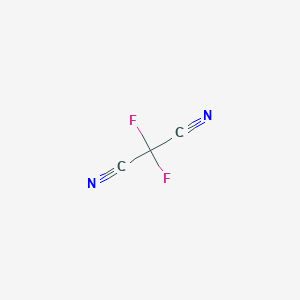

![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane](/img/structure/B14746729.png)
![4-Methyl-N-[1-(morpholin-4-yl)-2-phenylethylidene]benzene-1-sulfonamide](/img/structure/B14746732.png)

